molecular formula C36H45NO12 B1263363 27-O-Demethylrifamycin SV

27-O-Demethylrifamycin SV

Numéro de catalogue B1263363
Poids moléculaire: 683.7 g/mol
Clé InChI: OBIXNJCNRZELPA-FFICIXETSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

27-O-demethylrifamycin SV is a member of the class of rifamycins that is rifamycin SV lacking the O-methyl group at position 27. It has a role as a bacterial metabolite. It is an acetate ester, a cyclic ketal, a lactam, a macrocycle, a polyphenol and a member of rifamycins. It is a conjugate acid of a 27-O-demethylrifamycin SV(1-).

Applications De Recherche Scientifique

Biosynthesis and Antibacterial Properties

27-O-Demethylrifamycin SV (DMRSV) plays a crucial role in the biosynthesis of rifamycin B, a prominent antitubercular drug. Research indicates that DMRSV acts as a direct precursor to rifamycin SV, hinting at a linear biosynthetic pathway for rifamycin B where acetylation of specific hydroxyl groups precedes the methylation reactions. This process has been extensively studied in Amycolatopsis mediterranei S699, where gene inactivation experiments have elucidated the metabolic pathways involved in rifamycin biosynthesis (Xu, Mahmud & Floss, 2003). Additionally, the enzyme Rif-Orf20, a homologue of the Mycobacterium tuberculosis PapA5 protein, has been identified as an acetyltransferase crucial for attaching side-chain moieties in the final stages of rifamycin B biosynthesis (Xiong, Wu & Mahmud, 2005).

Genomic Insights and Derivative Production

The genome of Amycolatopsis mediterranei has been sequenced, providing insights into the production of rifamycin derivatives, including 27-O-demethylrifamycin SV. These derivatives are noted for their effectiveness against Gram-negative bacteria, offering a platform for developing novel antibiotics and understanding microbial resistance mechanisms (Singh et al., 2014). The biochemical study of enzymes involved in rifamycin degradation, such as the Rox proteins, has further unraveled self-resistance mechanisms in rifamycin producers and highlighted the biosynthetic pathways of potential antitumor compounds like saliniketal A (Zheng et al., 2020).

Pharmaceutical Potential and Clinical Applications

The pharmacological potential of 27-O-demethylrifamycin SV derivatives is under exploration. For instance, rifaximin, a derivative designed for low gastrointestinal absorption while retaining antibacterial activity, has been investigated for its broad-spectrum antibacterial action and clinical applications in various gastrointestinal diseases (Scarpignato & Pelosini, 2005). The non-absorbed nature of these derivatives, coupled with targeted delivery technologies, promises effective treatment for traveler's diarrhea and potentially other gastrointestinal disorders, aligning with the growing need for novel antibiotics due to emerging antibiotic resistance (Dupont et al., 2014).

Propriétés

Nom du produit

27-O-Demethylrifamycin SV

Formule moléculaire

C36H45NO12

Poids moléculaire

683.7 g/mol

Nom IUPAC

[(7S,9E,11S,12R,13R,14R,15R,16R,17S,18S,19E,21Z)-2,11,15,17,27,29-hexahydroxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

InChI

InChI=1S/C36H45NO12/c1-15-10-9-11-16(2)35(46)37-22-14-24(40)25-26(31(22)44)30(43)20(6)33-27(25)34(45)36(8,49-33)47-13-12-23(39)17(3)32(48-21(7)38)19(5)29(42)18(4)28(15)41/h9-15,17-19,23,28-29,32,39-44H,1-8H3,(H,37,46)/b10-9+,13-12+,16-11-/t15-,17+,18+,19+,23-,28-,29+,32+,36-/m0/s1

Clé InChI

OBIXNJCNRZELPA-FFICIXETSA-N

SMILES isomérique

C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)O)C)C)O)O)/C

SMILES canonique

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)O)C)C)O)O)C

Synonymes

27-O-demethylrifamycin SV
DMRSV cpd

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
27-O-Demethylrifamycin SV
Reactant of Route 2
27-O-Demethylrifamycin SV
Reactant of Route 3
27-O-Demethylrifamycin SV
Reactant of Route 4
27-O-Demethylrifamycin SV
Reactant of Route 5
27-O-Demethylrifamycin SV
Reactant of Route 6
27-O-Demethylrifamycin SV

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.